Shp2-IN-9
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Overview
Description
SHP2-IN-9 is a potent inhibitor specifically targeting the SHP2 protein, which is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. This compound exhibits a remarkable 85-fold selectivity for SHP2 over SHP1 and has shown improved penetration across the blood-brain barrier . SHP2 plays a critical role in various cellular processes, including growth, proliferation, differentiation, migration, and apoptosis, making it a significant target in cancer therapy .
Preparation Methods
The preparation of SHP2-IN-9 involves several synthetic routes and reaction conditions. One method includes the use of a mother liquor preparation method where the compound is dissolved in dimethyl sulfoxide (DMSO) and mixed with polyethylene glycol (PEG300), Tween 80, and deionized water (ddH2O) to achieve the desired concentration . Industrial production methods for this compound are detailed in patents, which describe the synthesis involving specific alkyl, ring-membered compounds, and halogens .
Chemical Reactions Analysis
SHP2-IN-9 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the compound’s functional groups to enhance its inhibitory activity.
Substitution: Common reagents used in these reactions include halogens and alkyl groups, which help in the formation of more potent derivatives.
Major Products: The primary products formed from these reactions are derivatives of this compound that exhibit enhanced selectivity and potency against SHP2
Scientific Research Applications
SHP2-IN-9 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of SHP2 in various signaling pathways.
Biology: Helps in understanding the molecular mechanisms of SHP2 in cell proliferation, differentiation, and apoptosis.
Medicine: This compound is being explored as a therapeutic agent in cancer treatment, particularly in combination with other drugs to overcome drug resistance
Industry: Utilized in the development of new therapeutic strategies and drug formulations targeting SHP2.
Mechanism of Action
SHP2-IN-9 exerts its effects by inhibiting the SHP2 protein, which is involved in the regulation of several oncogenic signaling pathways, including the RAS-ERK, PI3K-AKT, JAK-STAT, and PD-1/PD-L1 pathways . By blocking SHP2, this compound disrupts these pathways, leading to the inhibition of cancer cell proliferation and survival .
Comparison with Similar Compounds
SHP2-IN-9 is compared with other SHP2 inhibitors such as SHP099, TNO155, RMC-4630, JAB-3068, RLY-1971, ERAS-601, and BBP-398 . These compounds share similar mechanisms of action but differ in their selectivity, potency, and clinical applications. This compound stands out due to its improved blood-brain barrier penetration and higher selectivity for SHP2 over SHP1 .
Conclusion
This compound is a significant compound in the realm of cancer therapy, offering promising potential in overcoming drug resistance and enhancing therapeutic efficacy. Its unique properties and diverse applications make it a valuable tool in scientific research and drug development.
Properties
Molecular Formula |
C20H20FN3O2S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-4-yl)acetamide |
InChI |
InChI=1S/C20H20FN3O2S/c21-14-8-6-13(7-9-14)10-22-17(25)11-24-12-23-19-18(20(24)26)15-4-2-1-3-5-16(15)27-19/h6-9,12H,1-5,10-11H2,(H,22,25) |
InChI Key |
XMJVKWKUTXOIKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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